molecular formula C28H18N4O5S2 B11546211 N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11546211
M. Wt: 554.6 g/mol
InChI Key: JSCWTERBDJKWST-UHFFFAOYSA-N
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Description

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dibenzofuran moiety, a benzothiazole ring, and a nitrophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and benzothiazole intermediates. These intermediates are then subjected to a series of condensation and substitution reactions under controlled conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives.

Scientific Research Applications

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxy-5-nitrophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and potential biological activities. Its dibenzofuran and benzothiazole rings, along with the nitrophenyl group, make it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H18N4O5S2

Molecular Weight

554.6 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H18N4O5S2/c33-23-10-7-19(32(35)36)11-16(23)14-29-17-6-9-22-26(13-17)39-28(31-22)38-15-27(34)30-18-5-8-21-20-3-1-2-4-24(20)37-25(21)12-18/h1-14,33H,15H2,(H,30,34)

InChI Key

JSCWTERBDJKWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C=CC(=C6)[N+](=O)[O-])O

Origin of Product

United States

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